molecular formula C11H12O2 B030793 5-Methoxy-2-tetralone CAS No. 32940-15-1

5-Methoxy-2-tetralone

Cat. No. B030793
M. Wt: 176.21 g/mol
InChI Key: MDAIAXRTLTVEOU-UHFFFAOYSA-N
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Patent
US04931270

Procedure details

5-Methoxy-2-tetralone was prepared according to the method of Ames et al., J. Chem. Soc.. 1965, 2636, as follows: To a boiling solution of 100 g (0.53 mol) of 1,6-dimethoxynapthalene in 1.4 L EtOH was added 90 g (3.91 mol) sodium shavings and the mixture was stirred until all the sodium was dissolved. The reaction was cooled to 0° C., and 457 mL concentrate HCl and 395 mL H2O was added dropwise and refluxed one hour. The mixture was filtered and the filtrate was concentrated, dissolved in H2O and extracted with diethyl ether. The organic layer was concentrated and dissolved in 60 mL saturated sodium bisulfite, stirred for 20 min., then filtered. The resulting solid was freed and distilled to give the product (65% yield) as a clear oil: NMR (CDCl3)δ7.2(1H,m), 6.8(2H,m), 3.9(3H,s), 3.6(2H,s), 3.1(2H,m), 2.55(2H,m).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][C:9]([O:13]C)=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1.[Na]>CCO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][CH2:10][C:9](=[O:13])[CH2:8]2 |^1:14|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC=CC2=CC(=CC=C12)OC
Name
Quantity
90 g
Type
reactant
Smiles
[Na]
Name
Quantity
1.4 L
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CONCENTRATION
Type
CONCENTRATION
Details
457 mL concentrate HCl and 395 mL H2O
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
refluxed one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 60 mL saturated sodium bisulfite
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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